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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

Cat. No.: B082174 Get Quote

An In-depth Technical Guide to 3-Methyl-1H-
indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 3-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound

of interest in medicinal chemistry and drug discovery. This document consolidates available

data on its synthesis, spectral characteristics, and potential therapeutic applications, offering a

valuable resource for researchers in the field.

Core Physical and Chemical Properties
3-Methyl-1H-indole-2-carbonitrile is a solid, aromatic compound. While exhaustive

experimental data for this specific molecule is not widely published, its fundamental properties

can be summarized and estimated based on related structures.
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Property Value Source/Notes

Molecular Formula C₁₀H₈N₂ [1][2]

Molecular Weight 156.18 g/mol [1][2]

CAS Number 13006-59-2 [1]

Appearance Likely a solid
Based on related indole

carbonitriles.

Melting Point

Not reported. For the related 1-

methyl-1H-indole-3-

carbonitrile: 51.5-60.5 °C.

Boiling Point Not reported.

Solubility

Expected to be soluble in

common organic solvents like

ethanol, methanol, and

chloroform.[3][4]

General solubility of indole

derivatives.

pKa (N-H)
Estimated to be around 17 in

DMSO.

Based on the pKa of the indole

N-H.[3]

Synthesis and Purification
A general and effective method for the synthesis of 1H-indole-2-carbonitriles involves the

dehydration of the corresponding 1H-indole-2-carboxamide using a dehydrating agent such as

phosphorus oxychloride (POCl₃).[5] This established protocol can be adapted for the

preparation of 3-Methyl-1H-indole-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Methyl-1H-indole-
2-carbonitrile
This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-

carbonitriles.[5]
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3-Methyl-1H-indole-2-carboxamide

Phosphorus oxychloride (POCl₃)

Chloroform (CHCl₃), anhydrous

25% Ammonium hydroxide solution (NH₄OH)

Diethyl ether (Et₂O)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Petroleum ether

Ethyl acetate

Procedure:

To a solution of 3-Methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform,

add phosphorus oxychloride (4.0 equivalents) dropwise at room temperature.

Stir the mixture under reflux for 3 hours.

Cool the reaction mixture to room temperature and quench by the slow addition of a 25%

ammonium hydroxide aqueous solution.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a mixture of

petroleum ether and ethyl acetate to afford the pure 3-Methyl-1H-indole-2-carbonitrile.
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Figure 1: Synthetic workflow for 3-Methyl-1H-indole-2-carbonitrile.

Spectral Data and Characterization
While specific spectra for 3-Methyl-1H-indole-2-carbonitrile are not readily available in public

databases, the expected spectral characteristics can be inferred from data on closely related

indole derivatives.

1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring

protons, the methyl group, and the N-H proton. The aromatic protons will appear in the range of

δ 7.0-8.0 ppm, with coupling patterns indicative of their positions on the benzene ring. The

methyl protons at position 3 will likely appear as a singlet around δ 2.3-2.5 ppm. The N-H

proton will be a broad singlet, typically downfield.

13C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ten carbon atoms. The nitrile carbon

(C≡N) is expected to be in the range of δ 115-120 ppm. The aromatic carbons will resonate

between δ 110-140 ppm. The methyl carbon will appear upfield, typically around δ 10-15 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A sharp,

medium-intensity peak around 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile

group. The N-H stretching vibration will appear as a broad band in the region of 3200-3500

cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C

stretching vibrations of the aromatic ring will be present in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 156, corresponding to the

molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN

(m/z 129) and other characteristic fragments of the indole ring.

Potential Biological Activities and Signaling
Pathways
While no specific biological studies on 3-Methyl-1H-indole-2-carbonitrile have been reported,

the indole scaffold is a well-established pharmacophore present in numerous biologically active

compounds. Derivatives of indole are known to exhibit a wide range of pharmacological

activities, including anticancer, antimicrobial, and antiviral properties.

Several studies have demonstrated the cytotoxic effects of substituted indoles against various

cancer cell lines.[6] For instance, some indole derivatives have been shown to induce

apoptosis and cell cycle arrest in cancer cells.[7][8] The underlying mechanisms often involve

the modulation of key signaling pathways.

Indole compounds, such as indole-3-carbinol and its derivatives, are known to interact with the

PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and

survival.[9] Inhibition of this pathway is a key strategy in cancer therapy.
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Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by indole derivatives.

Given the structural similarity, it is plausible that 3-Methyl-1H-indole-2-carbonitrile could

exhibit similar biological activities. Further screening and mechanistic studies are warranted to

explore its therapeutic potential.

Conclusion
3-Methyl-1H-indole-2-carbonitrile is a compound with potential for further investigation in the

field of medicinal chemistry. This guide provides a foundational understanding of its chemical

and physical properties, a viable synthetic route, and an overview of the potential biological

activities based on the broader class of indole derivatives. The provided information aims to

facilitate future research and drug development efforts centered on this promising molecular
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scaffold. Further experimental validation of the predicted properties and biological screening

are essential next steps in elucidating the full potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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